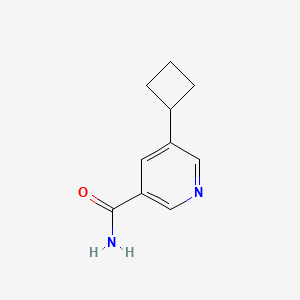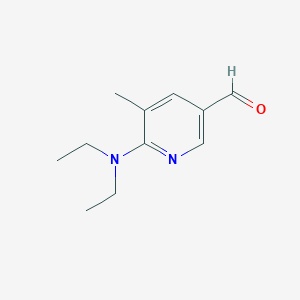![molecular formula C25H31ClN8OS B1513135 N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride CAS No. 1279034-84-2](/img/structure/B1513135.png)
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride
Übersicht
Beschreibung
PF-3758309 hydrochloride is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a member of the serine/threonine kinase family, which plays a crucial role in various cellular processes, including cytoskeletal reorganization, cell proliferation, and oncogenesis. PF-3758309 hydrochloride has shown significant potential in inhibiting cancer cell migration and invasion, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Die Synthese von PF-3758309 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die abschließenden Kupplungsreaktionen. Die Syntheseroute beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen, die für die PAK4-Hemmung erforderlich sind. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsverfahren können die großtechnische Synthese in Batchreaktoren, die Reinigung durch Kristallisation oder Chromatographie sowie eine strenge Qualitätskontrolle umfassen, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
PF-3758309 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung modifizieren und möglicherweise ihre Aktivität verändern.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen umwandeln, was die Stabilität und Wirksamkeit der Verbindung beeinflusst.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Bindungsaffinität der Verbindung zu PAK4 erhöht wird. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
PF-3758309 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wird verwendet, um die Hemmung der Migration und Invasion von Krebszellen zu untersuchen, insbesondere bei Lungen-, Darm-, Brust- und Eierstockkrebs.
HIV-Forschung: Die Verbindung wurde als potenter Inhibitor der HIV-1-Latenzreversion identifiziert, was sie zu einem wertvollen Werkzeug in der HIV-Forschung macht.
Zellbiologie: Sie wird verwendet, um die Rolle von PAK4 bei der Umlagerung des Zytoskeletts, der Zellproliferation und Apoptose zu untersuchen.
Arzneimittelentwicklung: PF-3758309 Hydrochlorid dient als Leitverbindung zur Entwicklung neuer PAK4-Inhibitoren mit verbesserten Wirksamkeits- und Sicherheitsprofilen
5. Wirkmechanismus
PF-3758309 Hydrochlorid übt seine Wirkung aus, indem es die ATP-Bindungsstelle von PAK4 kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung nachgeschalteter Signalwege, darunter der cAMP-Response-Element-Bindungsprotein (CREB), der nukleare Faktor Kappa-Leichtketten-Enhancer aktivierter B-Zellen (NF-κB) und die β-Catenin-Signalwege. Diese Wege sind entscheidend für die Zellmigration, Proliferation und das Überleben. Durch die Blockierung dieser Signalwege hemmt PF-3758309 Hydrochlorid effektiv die Migration und Invasion von Krebszellen .
Wirkmechanismus
PF-3758309 hydrochloride exerts its effects by competitively inhibiting the ATP-binding site of PAK4. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, including the cAMP response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and β-catenin pathways. These pathways are crucial for cell migration, proliferation, and survival. By blocking these pathways, PF-3758309 hydrochloride effectively inhibits cancer cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
PF-3758309 Hydrochlorid ist aufgrund seiner hohen Spezifität und Potenz als PAK4-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:
IPA-3: Ein weiterer PAK-Inhibitor, jedoch mit geringerer Spezifität und Potenz im Vergleich zu PF-3758309 Hydrochlorid.
FRAX597: Ein PAK1-Inhibitor mit unterschiedlichen Selektivitäts- und Wirksamkeitsprofilen.
G-5555: Ein PAK4-Inhibitor mit vergleichbarer Potenz, aber unterschiedlichen pharmakokinetischen Eigenschaften. PF-3758309 Hydrochlorid zeichnet sich durch seine reversible Hemmung, orale Verfügbarkeit und signifikante antimetastatische Wirkungen in verschiedenen Krebsmodellen aus
Eigenschaften
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8OS.ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGSCZKFHGJNK-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279034-84-2 | |
| Record name | PF-03758309 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279034842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03758309 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS52H27235 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)
![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)

![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)


![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)
